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molecular formula C12H12N2O6 B8751209 1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate

1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate

Cat. No. B8751209
M. Wt: 280.23 g/mol
InChI Key: CGQGMMOPLVKRTB-UHFFFAOYSA-N
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Patent
US06903094B2

Procedure details

A solution of 4-nitroaniline (6.91 g, 50 mmol) and dimethyl acetylenedicarboxylate (7.82 g, 55 mmol) in methanol (100 ml) was refluxed under heating for 24.5 hr. The reaction vessel was cooled to room temperature and allowed to stand for a day. The resulting crystals were collected by filtration to give dimethyl 2-[(4-nitrophenyl)amino]-2-butenedioate (6.43 g, 46%, yellow crystals).
Quantity
6.91 g
Type
reactant
Reaction Step One
Quantity
7.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:11]([C:17]([O:19][CH3:20])=[O:18])#[C:12][C:13]([O:15][CH3:16])=[O:14]>CO>[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH:8][C:12](=[CH:11][C:17]([O:19][CH3:20])=[O:18])[C:13]([O:15][CH3:16])=[O:14])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
6.91 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Name
Quantity
7.82 g
Type
reactant
Smiles
C(#CC(=O)OC)C(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating for 24.5 hr
Duration
24.5 h
WAIT
Type
WAIT
Details
to stand for a day
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC(C(=O)OC)=CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.43 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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